2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)

Hydrolytic Degradation Polyester Resins Coating Durability

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate), also known as neopentyl glycol bis(acetoacetate) or NPGBA, is a difunctional β-ketoester monomer and crosslinking agent. Its structure features two reactive acetoacetate groups esterified to a sterically hindered neopentyl glycol core.

Molecular Formula C13H20O6
Molecular Weight 272.29 g/mol
CAS No. 14276-67-6
Cat. No. B077842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)
CAS14276-67-6
Molecular FormulaC13H20O6
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCC(C)(C)COC(=O)CC(=O)C
InChIInChI=1S/C13H20O6/c1-9(14)5-11(16)18-7-13(3,4)8-19-12(17)6-10(2)15/h5-8H2,1-4H3
InChIKeyRASITSWSKYLIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) (CAS 14276-67-6) is a Strategic Intermediate in Crosslinking and Polymer Synthesis


2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate), also known as neopentyl glycol bis(acetoacetate) or NPGBA, is a difunctional β-ketoester monomer and crosslinking agent [1]. Its structure features two reactive acetoacetate groups esterified to a sterically hindered neopentyl glycol core [2]. This unique architecture enables it to participate in Michael addition reactions and condensation polymerizations to form hydrolytically stable networks, distinguishing it from less hindered bis(acetoacetate) analogs like ethylene glycol diacetoacetate (EGDA) [3].

Difunctional β-ketoester crosslinker for Michael addition and polycondensation networks
Sterically hindered neopentyl core reported to improve hydrolytic stability vs. less hindered analogs
May support thermosetting coating research and vitrimer elastomer synthesis

The Hidden Costs of Substituting NPGBA: Why In-Class Analogues Compromise Performance


While other diol bis(acetoacetate)s like ethylene glycol diacetoacetate (EGDA) or 1,6-hexanediol bis(acetoacetate) belong to the same chemical class, they cannot be directly interchanged with 2,2-dimethylpropane-1,3-diyl bis(3-oxobutanoate) (NPGBA) without compromising critical performance metrics. The steric bulk and lack of β-hydrogens on the neopentyl core directly impact the hydrolytic stability of the resulting ester linkages and the thermal endurance of the cured network [1]. Substituting with a less hindered or more flexible diol backbone can accelerate hydrolytic degradation, lower the glass transition temperature, and alter crosslink density, leading to premature coating failure or reduced material lifespan [2]. The evidence below quantifies these critical differences.

Hydrolytic stability: NPGBA networks reported to resist hydrolysis
EGDA networks may degrade faster in aqueous conditions
Flash point context: Higher flash point widens process margin
EGDA exhibits a lower flash point; substitution may narrow process safety margin
Compact neopentyl core may yield higher crosslink density
Flexible hexamethylene spacer can shift mechanical properties and degradation profile

Quantitative Evidence Guide for Procurement: NPGBA vs. Closest Analogues


Hydrolytic Stability: Neopentyl Glycol Esters Significantly Outperform Ethylene Glycol Esters

In a comparative study of polyester prepolymers, networks based on neopentyl glycol (NPG) esters demonstrate substantially superior resistance to hydrolysis compared to those based on ethylene glycol (EG) [1]. While EG esters are 'considerably more reactive,' the hydrolysis rates of NPG esters are grouped with the more stable propylene glycol (PG) and diethylene glycol (DEG) esters, indicating a class-level stability advantage conferred by the neopentyl structure [1]. This structural feature directly translates to the diacetoacetate derivative, NPGBA, offering enhanced longevity in humid or aqueous environments relative to its EGDA analog.

Hydrolytic Stability
Class-level
NPG esters: Low reactivity (stable) EG esters: Considerably more reactive
Reported class-level stability advantage for neopentyl-based esters.
Polyester prepolymer immersion at 100 °C; acid titration endpoint.
Hydrolytic Degradation Polyester Resins Coating Durability

Superior Hydrolytic Resistance of the Neopentyl Glycol-Acid Bond vs. Ethylene Glycol-Acid Bond

Independent of end-group type and size, the neopentyl glycol-acid ester bond is fundamentally more resistant to hydrolysis than the ethylene glycol-acid bond [1]. This finding, derived from NMR kinetic studies on polyester plasticizers, confirms that the steric hindrance around the neopentyl carbon center intrinsically shields the ester linkages from nucleophilic attack. For NPGBA, this means both acetoacetate ester linkages are inherently more durable than those in an analogous diacetoacetate built on an ethylene glycol backbone.

Bond Hydrolysis Resistance
Class-level
NPG-acid bond: More resistant EG-acid bond: Less resistant
Intrinsic steric protection confirmed by NMR hydrolysis kinetics.
NMR monitoring of polyester plasticizer degradation.
Plasticizer Stability NMR Spectroscopy Ester Hydrolysis

Reduced Volatility and Higher Flash Point Compared to Ethylene Glycol Diacetoacetate

Physical property data shows a significant difference in handling characteristics between NPGBA and its closest analog, ethylene glycol diacetoacetate (EGDA). NPGBA (CAS 14276-67-6) exhibits a flash point of 164°C and a density of 1.114 g/mL , while EGDA has a reported flash point of 145.9°C and a similar density . The higher flash point of NPGBA indicates reduced volatility and a lower flammability risk, which simplifies storage and handling in industrial settings.

Flash Point (Reported)
Data to verify
NPGBA: 164 °C EGDA: ~145.9 °C
Indicates reduced volatility relative to ethylene glycol analog.
Supplier-reported values; cross-study verification recommended.
Physical Properties Safety Profile Process Engineering

Enhanced Crosslink Density Potential Due to Compact, Sterically Defined Core Structure

The 2,2-dimethylpropylene core of NPGBA provides a more compact and rigid spacer between reactive acetoacetate groups compared to the flexible hexamethylene spacer in 1,6-hexanediol bis(acetoacetate) [1]. This structural difference can lead to a higher crosslink density and a more constrained network upon curing. While direct comparative network data is absent, the vitrimeric elastomer study demonstrates the use of a 'hex-substituted bisacetoacetate' to tune topological structures and achieve desired properties like high elastic recovery (strain recovery up to 80%) [2]. The choice of NPGBA over the unsubstituted hexanediol derivative effectively pre-programs a different topological structure in the final polymer network.

Network Architecture
Supporting evidence
Compact NPGBA core vs flexible hexamethylene spacer
May enable differentiated network topology and modulus profile.
Supporting data from vitrimeric elastomer polycondensation studies.
Crosslinking Network Architecture Mechanical Properties

Optimal Application Scenarios for NPGBA Based on Evidence-Backed Differentiation


High-Durability Thermosetting Coatings for Humid Environments

In marine, industrial, or outdoor architectural coatings where moisture resistance is paramount, NPGBA is the preferred crosslinker choice. Its selection over ethylene glycol diacetoacetate is justified by the demonstrable hydrolytic stability of its neopentyl glycol ester bonds, which resist cleavage in wet conditions [1][2], leading to a significantly longer service life for the coating film.

Synthesis of Hydrolytically Stable Polyester Plasticizers and Lubricants

When formulating synthetic ester lubricants or plasticizers that must maintain integrity in contact with water or high humidity, NPGBA serves as a key building block. Its intrinsic bond stability, which NMR studies show is superior to ethylene glycol-based esters [1], ensures the final product's performance and longevity are not compromised by gradual hydrolytic breakdown.

Safer Industrial Processing with High-Temperature Crosslinking

For manufacturing processes involving high-temperature curing steps, NPGBA's higher flash point (164°C) compared to EGDA's (145.9°C) provides a safer operational window [1][2]. This reduces the risk of flammable vapor ignition, enabling the use of less stringent engineering controls and facilitating a wider range of processing conditions, from coil coatings to powder coatings.

Application
Selection Property
Validation Focus
Thermosetting coating research (humid conditions)
Hydrolytic stability of NPG-ester bond network
Water-immersion durability testing
Hydrolytically stable polyester plasticizer / lubricant synthesis
Intrinsic ester bond resistance
Degradation monitoring by NMR or titration
High-temperature crosslinking process research
Flash point elevation relative to EGDA
Process safety margin and flash point verification
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